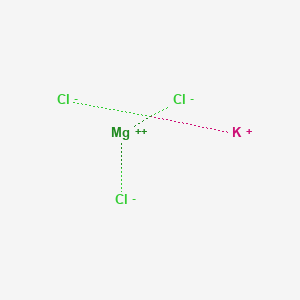
Cl.Cl2Mg.K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Cl.Cl2Mg.K” is a unique chemical entity that has garnered significant attention in scientific research due to its distinctive properties and potential applications. This compound is composed of chlorine, magnesium, and potassium, and its chemical structure suggests a complex interplay between these elements, leading to various interesting chemical behaviors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Cl.Cl2Mg.K” typically involves the reaction of magnesium chloride with potassium chloride in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{MgCl}_2 + \text{KCl} + \text{Cl}_2 \rightarrow \text{this compound} ]
The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the interaction between the reactants.
Pressure: Maintaining an appropriate pressure is crucial to ensure the proper formation of the compound.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The process is optimized to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
化学反応の分析
Types of Reactions
“Cl.Cl2Mg.K” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation state chlorides or oxides.
Reduction: Lower oxidation state chlorides or elemental magnesium and potassium.
Substitution: Halogenated derivatives or functionalized compounds.
科学的研究の応用
“Cl.Cl2Mg.K” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which “Cl.Cl2Mg.K” exerts its effects involves the interaction of its constituent elements with molecular targets. The chlorine atoms can participate in halogen bonding, while magnesium and potassium ions can interact with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Magnesium Chloride (MgCl2): A common compound used in various industrial and biological applications.
Potassium Chloride (KCl): Widely used in medicine and industry.
Chlorine Gas (Cl2): An essential chemical in water treatment and industrial processes.
Uniqueness
“Cl.Cl2Mg.K” is unique due to its combination of elements, leading to distinct chemical behaviors and applications. Unlike its individual components, this compound exhibits a synergistic effect, making it valuable in specific research and industrial contexts.
特性
IUPAC Name |
magnesium;potassium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














